N-(4-acetylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
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Overview
Description
N-(4-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core, a cyclopropyl group, and an acetylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted pyrimidine with a suitable cyclopropyl ketone can yield the desired pyrrolopyrimidine intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the pyrrolopyrimidine core or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a fused pyrimidine ring, known for their diverse pharmacological properties.
Quinazolines: These compounds also contain a fused pyrimidine ring and are used in various therapeutic applications.
Uniqueness
N-(4-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group and the acetylphenyl moiety distinguishes it from other similar compounds, potentially leading to unique biological activities and applications .
Properties
Molecular Formula |
C25H22N4O3 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C25H22N4O3/c1-16(30)17-7-9-19(10-8-17)27-22(31)14-28-13-21(18-5-3-2-4-6-18)23-24(28)25(32)29(15-26-23)20-11-12-20/h2-10,13,15,20H,11-12,14H2,1H3,(H,27,31) |
InChI Key |
SSNPJOYJOANRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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